molecular formula C12H7Cl2NO2 B567212 1,2-Dichloro-4-(3-nitrophenyl)benzene CAS No. 1365271-51-7

1,2-Dichloro-4-(3-nitrophenyl)benzene

Cat. No. B567212
CAS RN: 1365271-51-7
M. Wt: 268.093
InChI Key: JRUIENJXVUJBCT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(3-nitrophenyl)benzene is an organic compound with the formula 1,2-Cl2C6H3-4-NO2 . This pale yellow solid is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group . It is used as an intermediate in the synthesis of agrochemicals .


Synthesis Analysis

The synthesis of 1,2-Dichloro-4-(3-nitrophenyl)benzene involves several steps. The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .


Molecular Structure Analysis

1,2-dichloro-4-[(3-nitrophenyl)methyl]benzene contains a total of 28 bonds; 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 nitro group(s) (aromatic) .


Chemical Reactions Analysis

The compound is reactive toward nucleophiles . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid . It has a molecular weight of 268.1 .

Scientific Research Applications

Agrochemicals and Herbicides

1,2-Dichloro-4-(3-nitrophenyl)benzene serves as an essential intermediate in the synthesis of herbicides and agrochemicals. For instance:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(3-nitrophenyl)benzene involves a two-step process characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

1,2-Dichloro-4-(3-nitrophenyl)benzene is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs (Blood) through prolonged or repeated exposure .

properties

IUPAC Name

1,2-dichloro-4-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUIENJXVUJBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739044
Record name 3,4-Dichloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365271-51-7
Record name 1,1′-Biphenyl, 3,4-dichloro-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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